molecular formula C11H13FO2 B1326136 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane CAS No. 898759-60-9

2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

Cat. No. B1326136
M. Wt: 196.22 g/mol
InChI Key: NNSVTRKAENTJDI-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane , also known by its IUPAC name methyl 2-[(3-fluoro-2-methylphenyl)carbamoylamino]benzoate , is a chemical compound with the molecular formula C16H15FN2O3 . It falls within the category of aryl fluorinated compounds and exhibits interesting properties for various applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of a 3-fluoro-2-methylphenylboronic acid with a suitable amine, followed by esterification with methanol. The resulting product is the methyl ester of the corresponding carboxylic acid. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane consists of a benzene ring substituted with a fluorine atom and a methyl group. The dioxolane ring is fused to the benzene ring, creating a unique three-dimensional arrangement. The compound’s 2D and 3D structures can be visualized using computational tools .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and amide formation. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its potential as a building block for more complex molecules .

Scientific Research Applications

Polymer Synthesis and Characterization

  • 2-Phenyl-1,3-dioxolane derivatives are used in polymer synthesis. For example, [(2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate has been polymerized and characterized for its thermal degradation properties, revealing insights into polymer stability and degradation mechanisms (Coskun et al., 1998).

Materials for Lithium Batteries

  • Direct fluorination of 1,3-dioxolane derivatives has been investigated for their potential as additives in lithium-ion secondary batteries. This research is pivotal for enhancing the performance and longevity of lithium batteries (Kobayashi et al., 2003).

Photochromism and Optical Recording

  • Novel photochromic dithienylethenes containing 1,3-dioxolane derivatives demonstrate significant potential in optical recording technologies. These compounds exhibit a change in color upon UV irradiation, making them suitable for near-field recording applications (Yang et al., 2006).

Ion Pair Formation Studies

  • 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane has been shown to be valuable for studying the formation of ion pairs in chemical reactions. This compound helps in understanding the kinetics of chemical processes in different solvents (Ōki et al., 1998).

Tunable Degradability in Polymers

  • 1,3-dioxolane derivatives, such as 2-Methylene-4-phenyl-1,3-dioxolane, have been used to create degradable copolymers. These polymers have applications in areas where controlled degradation is essential, and they do not exhibit cytotoxicity (Delplace et al., 2015).

Liquid Crystal Technology

  • 1,3-Dioxolane derivatives enhance the dielectric and optical anisotropy of tolane-liquid crystals. They are important in developing liquid crystal displays with improved performance characteristics, such as lower threshold voltage and higher birefringence (Chen et al., 2015).

Future Directions

Future research could explore the compound’s potential applications in drug discovery, materials science, or organic synthesis. Investigating its biological activity and optimizing its synthesis could lead to valuable insights and novel applications .

properties

IUPAC Name

2-[(3-fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-9(3-2-4-10(8)12)7-11-13-5-6-14-11/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSVTRKAENTJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645884
Record name 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

CAS RN

898759-60-9
Record name 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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